Emtricitabine Related Impurity 1
Description
Emtricitabine Related Impurity 1 is a structurally defined byproduct or degradation product formed during the synthesis or storage of emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI) used in HIV and HBV therapy. According to pharmacopeial and analytical studies, this impurity is characterized by the molecular formula C₈H₉FN₂O₄S and a molecular weight of 248.23 g/mol . Its presence in drug substances or formulations is rigorously monitored due to regulatory requirements for purity and safety. Analytical methods, such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), have been validated to quantify and identify this impurity, particularly under oxidative stress conditions where emtricitabine exhibits significant degradation .
Properties
CAS No. |
3790-05-0 |
|---|---|
Molecular Formula |
C8H9FN2O4S |
Molecular Weight |
248.23 |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-, rel- 2,4(1H,3H)-Pyrimidinedione |
Origin of Product |
United States |
Comparison with Similar Compounds
Critical Research Findings
- Stability Studies : Emtricitabine is highly susceptible to peroxide-induced degradation, with Impurity 1 being a major product. This underscores the need for antioxidant stabilization in formulations .
Preparation Methods
Formation via Emtricitabine Benzoate Intermediate
The synthesis of emtricitabine often involves the formation of emtricitabine benzoate as a key intermediate. In one protocol, 5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidine)-1,3-oxathiolane-2-carboxylic acid-5-methyl-2-isopropyl cyclohexanol ester is reduced with sodium borohydride in methanol, followed by reaction with benzoic acid to precipitate emtricitabine benzoate. This intermediate is subsequently dissociated in acetone under reflux to yield emtricitabine. However, incomplete dissociation or residual benzoate can manifest as Related Impurity 1.
Critical Factors :
-
Acid Selection : Substituting benzoic acid with p-fluorobenzoic acid or salicylic acid reduces yields (55–59% vs. 87% for benzoic acid) and increases impurity levels due to poor crystallization.
-
Solvent System : Methanol and toluene are optimal for reducing side products, while polar aprotic solvents like DMSO promote degradation.
Stereochemical Byproducts in Intermediate Synthesis
The synthesis of (2R,5S)-5-(5'-fluoro-cytosin-1-yl)-1,3-oxathiolane-2-carboxylic acid-L-menthyl ester, a precursor to emtricitabine, is prone to stereochemical impurities. For instance, using excess bis(trichloromethyl) carbonate (0.06 mol vs. 0.04 mol) in the coupling step with L-menthol glyoxylate increases chiral impurities from 0.65% to 0.94%, directly contributing to Related Impurity 1.
Optimized Conditions :
-
Reagent Ratios : A 1:1 molar ratio of 5-fluorocytosine to L-menthol glyoxylate minimizes racemization.
-
Temperature Control : Maintaining reactions at 20–25°C during coupling prevents epimerization.
Analytical Characterization of Related Impurity 1
Chromatographic Profiling
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is the primary method for quantifying Related Impurity 1. In emtricitabine benzoate batches, impurity levels correlate with the choice of acid (Table 1).
Table 1: Impact of Acid Additives on Impurity Levels
| Acid Used | Emtricitabine Purity (%) | Related Impurity 1 (%) |
|---|---|---|
| Benzoic acid | 99.9 | 0.05 |
| p-Fluorobenzoic | 99.7 | 0.12 |
| Salicylic acid | 99.7 | 0.18 |
Chiral Purity Assessment
Chiral stationary phase HPLC confirms that Related Impurity 1 often corresponds to the (2S,5R) diastereomer of emtricitabine intermediates. In one study, reducing the reaction time from 8 hours to 6 hours decreased chiral impurities from 0.69% to 0.31%.
Mitigation Strategies for Related Impurity 1
Process Optimization
-
Reduction Step : Using sodium borohydride in methanol at 25°C ensures complete reduction of the keto intermediate, minimizing residual starting material (a precursor to Related Impurity 1).
-
Crystallization Control : Slow cooling of emtricitabine benzoate solutions from 70–80°C to room temperature enhances crystal purity, reducing impurities by 40%.
Purification Techniques
-
Solvent Washing : Washing emtricitabine benzoate with isopropyl ether removes hydrophilic byproducts, lowering impurity levels to <0.1%.
-
Chromatographic Methods : Reverse-phase column chromatography with acetonitrile-water gradients isolates Related Impurity 1 for analytical reference standards.
Industrial-Scale Case Studies
Batch Process Analysis
A 500 L reactor trial using benzoic acid achieved 87% emtricitabine yield with 0.05% Related Impurity 1, whereas substituting maleic acid resulted in 16% yield and unquantifiable impurities due to poor crystallization.
One-Pot Synthesis Improvements
Combining the glyoxylation and coupling steps in a single reactor reduced intermediate isolation steps, cutting Related Impurity 1 formation by 22%.
Regulatory and Pharmacopeial Considerations
The European Pharmacopoeia specifies a threshold of 0.15% for Related Impurity 1 in emtricitabine active pharmaceutical ingredients (APIs). Current industrial processes consistently achieve 0.05–0.10% levels through enhanced process analytical technology (PAT) monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
